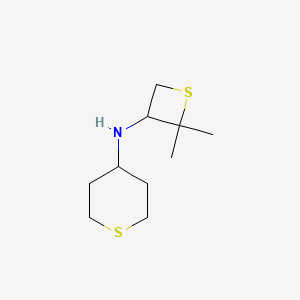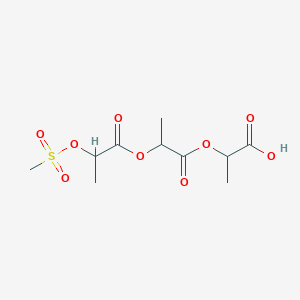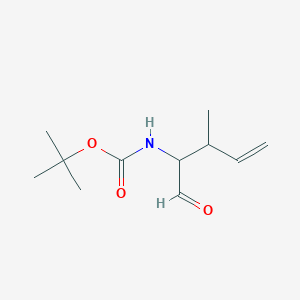
(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one is an organic compound characterized by a cyclohexyl group attached to a hydroxyprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one typically involves the aldol condensation reaction between cyclohexanone and acrolein. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation reactions.
Major Products Formed
Oxidation: Formation of (E)-1-cyclohexyl-3-oxoprop-2-en-1-one.
Reduction: Formation of (E)-1-cyclohexyl-3-hydroxypropane.
Substitution: Formation of (E)-1-cyclohexyl-3-chloroprop-2-en-1-one.
Scientific Research Applications
(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-phenyl-3-hydroxyprop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
(E)-1-cyclohexyl-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one is unique due to its specific combination of a cyclohexyl group and a hydroxyprop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c10-7-6-9(11)8-4-2-1-3-5-8/h6-8,10H,1-5H2/b7-6+ |
InChI Key |
MEDOVTJJBRSVKD-VOTSOKGWSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)/C=C/O |
Canonical SMILES |
C1CCC(CC1)C(=O)C=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)





![1-(4-Fluoro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13331278.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B13331285.png)



![[3-(Cycloheptylamino)propyl]dimethylamine](/img/structure/B13331315.png)


